molecular formula C19H28N4O3 B2734444 4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2309588-54-1

4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B2734444
CAS No.: 2309588-54-1
M. Wt: 360.458
InChI Key: MGGODNFGPMZPEE-UHFFFAOYSA-N
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Description

4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridazine moiety, and a cyclopropyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring, followed by the introduction of the cyclopropyl group, and finally, the formation of the piperidine ring. Common reagents used in these reactions include cyclopropylamine, pyridazine derivatives, and piperidine carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide shares structural similarities with other piperidine and pyridazine derivatives, such as 4-[(6-Methylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide and 4-[(6-Phenylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide.
  • Unique Features: The presence of the cyclopropyl group and the specific arrangement of functional groups make this compound unique compared to its analogs.

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c24-19(20-16-7-11-25-12-8-16)23-9-5-14(6-10-23)13-26-18-4-3-17(21-22-18)15-1-2-15/h3-4,14-16H,1-2,5-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGODNFGPMZPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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